3-Fluoro-N-hydroxy-benzamidine
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Overview
Description
3-Fluoro-N-hydroxy-benzamidine: is an organic compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol It is characterized by the presence of a fluorine atom at the third position of the benzene ring and a hydroxy group attached to the amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-N-hydroxy-benzamidine can be synthesized from 3-fluorobenzonitrile through a series of chemical reactions . The general synthetic route involves the following steps:
Hydrolysis: 3-Fluorobenzonitrile is hydrolyzed to form 3-fluorobenzoic acid.
Amidation: The 3-fluorobenzoic acid is then converted to 3-fluorobenzamide.
Hydroxylation: Finally, the 3-fluorobenzamide undergoes hydroxylation to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamidines with various functional groups.
Scientific Research Applications
3-Fluoro-N-hydroxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the fluorine atom play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
3-Fluoro-benzamidine: Lacks the hydroxy group, which may affect its binding affinity and reactivity.
N-hydroxy-benzamidine: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
3-Fluoro-N-methyl-benzamidine: Contains a methyl group instead of a hydroxy group, altering its chemical and biological properties.
Uniqueness: 3-Fluoro-N-hydroxy-benzamidine is unique due to the presence of both the fluorine atom and the hydroxy group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJZGPLKRBIDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399204 |
Source
|
Record name | 3-Fluoro-N-hydroxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54872-79-6 |
Source
|
Record name | 3-Fluoro-N-hydroxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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